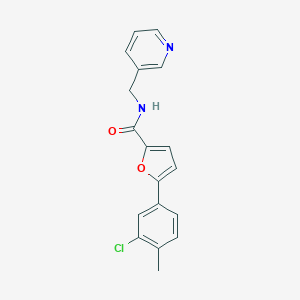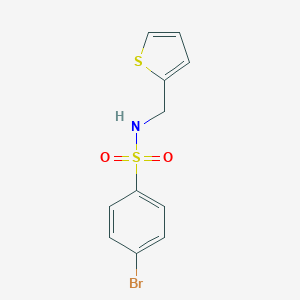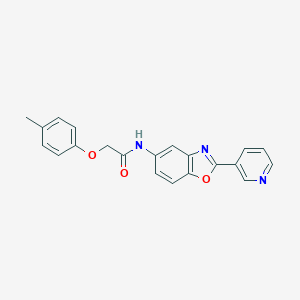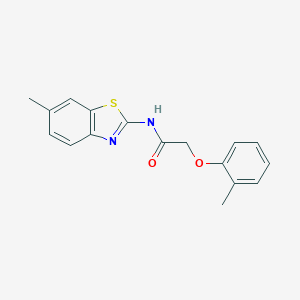
1-(2-Furyl)-3-(2-hydroxyphenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Furyl)-3-(2-hydroxyphenyl)propane-1,3-dione, also known as 2-furanone, is a heterocyclic compound that is widely used in the synthesis of various organic compounds, and is also a key intermediate in pharmaceutical and agrochemical synthesis. It is a versatile building block for the synthesis of a large number of compounds, and is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Downstream Processing of Biologically Produced Diols
Biologically produced diols, such as 1,3-propanediol, share structural similarities with the compound of interest. The separation and purification of these diols from fermentation broth is crucial due to its significant cost impact. Various methods including evaporation, distillation, and membrane filtration have been explored for efficiency improvements. Aqueous two-phase extraction and in-situ extractive fermentation are identified as promising areas for future research due to their potential in yield, purity, and energy consumption improvements (Xiu & Zeng, 2008).
Environmental Exposure and Effects
Research on Bisphenol A (BPA), a compound with structural resemblance to the query compound, underscores the importance of understanding environmental exposure and effects. Occupational exposure studies reveal significantly higher BPA levels in workers compared to environmental exposure, highlighting the need for further research on exposure risks and health effects (Ribeiro, Ladeira, & Viegas, 2017).
Mechanistic Insights into Chemical Reactions
The mechanism of β-O-4 bond cleavage during acidolysis of lignin model compounds offers insights that could be relevant to the chemical transformations of structurally related compounds. Understanding these mechanisms is essential for improving the efficiency and selectivity of chemical processes (Yokoyama, 2015).
Xenoestrogenicity and Material Safety
The review of xenoestrogenicity in dental materials due to compounds like Bisphenol-A emphasizes the importance of assessing the biological effects and safety of chemical compounds used in consumer products. This research area is vital for ensuring material safety and mitigating health risks (Ruse Nd, 1997).
Hydrogenolysis and Chemical Production
The exploration of catalysts for glycerol hydrogenolysis to 1,3-propanediol reviews the chemical routes for converting glycerol, a renewable resource, into valuable chemical products. This research highlights the importance of catalyst development for sustainable chemical production (da Silva Ruy et al., 2020).
properties
IUPAC Name |
1-(furan-2-yl)-3-(2-hydroxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-5-2-1-4-9(10)11(15)8-12(16)13-6-3-7-17-13/h1-7,14H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSLINXRBOXIAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217069 |
Source


|
| Record name | 1,3-Propanedione, 1-(2-furanyl)-3-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
CAS RN |
65599-35-1 |
Source


|
| Record name | 1,3-Propanedione, 1-(2-furanyl)-3-(2-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65599-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanedione, 1-(2-furanyl)-3-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(3-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B239766.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239767.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B239779.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)
![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
